2-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals . The presence of chloro groups and a carboxamide group suggests that this compound could have interesting reactivity and potential uses in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques allow for the determination of the positions of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the chloro groups and the carboxamide group. These functional groups are often involved in nucleophilic substitution reactions and can form various types of bonds with other compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .Scientific Research Applications
Chemical Synthesis and Reactions
The research around compounds similar to 2-Chloro-N-[2-(5-chlorothiophen-2-yl)-2-hydroxyethyl]pyridine-4-carboxamide often focuses on their synthesis and potential reactions. For instance, studies have explored the acid-catalyzed ring opening in carboxamides leading to the formation of new substituted compounds, showcasing the versatility of these compounds in chemical synthesis (Gazizov et al., 2015). Similarly, the synthesis of antimicrobial quinazolinones derivatives from related structures highlights the potential of these compounds in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Antimicrobial Activity
Compounds structurally related to this compound have been studied for their antimicrobial properties. Research into novel carboxamides has revealed significant antibacterial and antifungal activities, suggesting their potential application in addressing microbial resistance issues (Zhuravel et al., 2005).
Antioxidant Properties
The synthesis of derivatives containing various substituents has led to the identification of potent antioxidants. Studies have shown that some of these derivatives exhibit higher antioxidant activity than well-known antioxidants like ascorbic acid, indicating their potential use in oxidative stress-related conditions (Tumosienė et al., 2019).
Ligand Chemistry and Catalysis
The development of novel amide ligands derived from similar structures has enabled significant advancements in catalytic chemistry. For example, certain amide ligands have been utilized in copper-catalyzed coupling reactions, demonstrating the importance of these compounds in facilitating complex chemical transformations (Ma et al., 2017).
Bioinorganic Chemistry
In bioinorganic chemistry, complexes of Co(II) with Schiff bases derived from thiophene-2-glyoxal, which share structural similarities with the compound , have been synthesized and characterized. These studies highlight the potential of such compounds in developing new materials with antimicrobial properties (Singh et al., 2009).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors
Mode of Action
It’s known that similar compounds interact with their targets, causing changes that lead to various biological activities
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (38297), density (1345±006 g/cm3), and boiling point (5600±500 °C) are known . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities , suggesting that this compound may have similar effects.
Action Environment
The compound’s storage conditions are known to be 2-8℃, in a sealed and dry environment , which suggests that temperature and humidity could affect its stability.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to active sites or allosteric sites, leading to changes in the conformation and activity of the target molecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-chloro-N-[2-(5-chlorothiophen-2-yl)-2-hydroxyethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-10-5-7(3-4-15-10)12(18)16-6-8(17)9-1-2-11(14)19-9/h1-5,8,17H,6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLLKMLPHJOPTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NCC(C2=CC=C(S2)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.